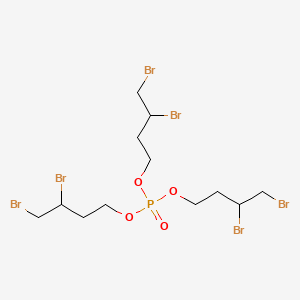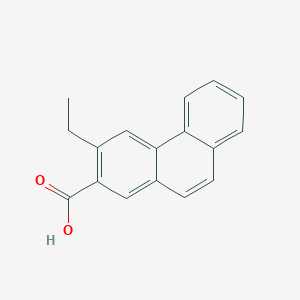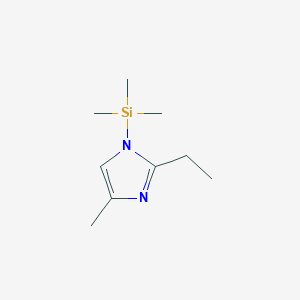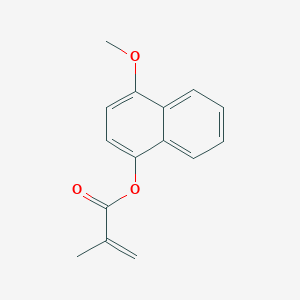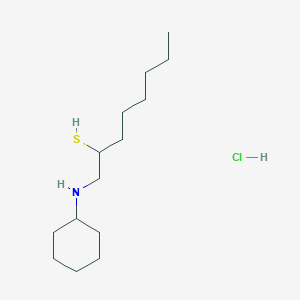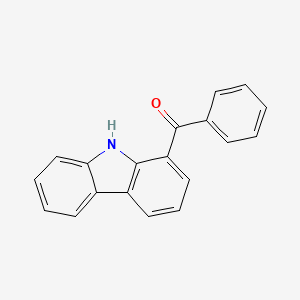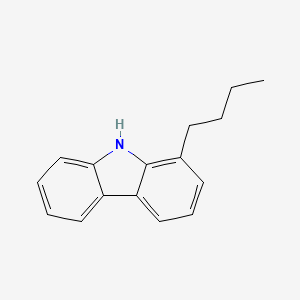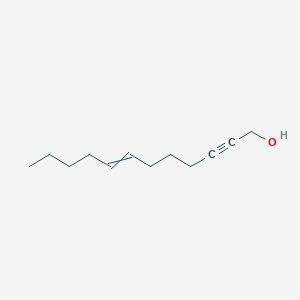
Dodec-7-en-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodec-7-en-2-yn-1-ol is an organic compound with the molecular formula C12H20O. It is characterized by the presence of both a double bond (alkene) and a triple bond (alkyne) within its carbon chain, along with a hydroxyl group (-OH) attached to the first carbon. This unique structure makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dodec-7-en-2-yn-1-ol typically involves the use of starting materials that contain both alkene and alkyne functionalities. One common method is the partial hydrogenation of a dodecadiyne precursor, which selectively reduces one of the triple bonds to a double bond. This reaction is often carried out using a Lindlar catalyst under controlled conditions to ensure selective hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods, such as the catalytic hydrogenation of dodecadiyne in the presence of a palladium catalyst. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the desired product.
化学反応の分析
Types of Reactions
Dodec-7-en-2-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The alkyne and alkene groups can be reduced to form alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of dodec-7-en-2-yn-1-one.
Reduction: Formation of dodecane.
Substitution: Formation of dodec-7-en-2-yn-1-chloride or dodec-7-en-2-yn-1-bromide.
科学的研究の応用
Dodec-7-en-2-yn-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
作用機序
The mechanism by which Dodec-7-en-2-yn-1-ol exerts its effects depends on the specific reaction or application. For example, in biological systems, it may interact with enzymes or cellular membranes, disrupting normal cellular functions. The presence of both alkene and alkyne groups allows it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry.
類似化合物との比較
Similar Compounds
Dodec-11-en-1-ol: Similar structure but with the double bond located at the 11th carbon.
Dodec-2-yn-1-ol: Similar structure but with the triple bond located at the 2nd carbon.
Tetradec-11-en-1-ol: Longer carbon chain with similar functional groups.
Uniqueness
Dodec-7-en-2-yn-1-ol is unique due to the specific positioning of its double and triple bonds, which imparts distinct chemical reactivity and properties. This makes it particularly useful in synthetic applications where selective reactions are required.
特性
CAS番号 |
109523-24-2 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
dodec-7-en-2-yn-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2-4,7-9,12H2,1H3 |
InChIキー |
DHYMCNWJJJPYAK-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCCCC#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


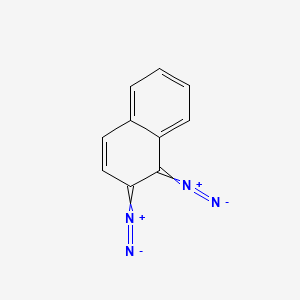
![(3S,5R,7S)-16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-5-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14314249.png)
![2,2-Dichloro-N-[(E)-(dimethylamino)methylidene]acetamide](/img/structure/B14314250.png)
![5-[[(4-Methoxyphenyl)thio]methyl]tetrahydrofuran-2-one](/img/structure/B14314251.png)
![(4-Methoxyphenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14314255.png)
![5,6-Bis(methylsulfanyl)-2H-[1,3]dithiolo[4,5-b][1,4]dithiine-2-thione](/img/structure/B14314262.png)
